molecular formula C7H8N2 B3384808 1-ethyl-4-ethynyl-1H-pyrazole CAS No. 573982-81-7

1-ethyl-4-ethynyl-1H-pyrazole

Cat. No. B3384808
CAS RN: 573982-81-7
M. Wt: 120.15 g/mol
InChI Key: GRNLVMIFGKUZFL-UHFFFAOYSA-N
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Description

“1-ethyl-4-ethynyl-1H-pyrazole” is a derivative of 1-Ethynyl-1H-imidazole . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives like “this compound” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring bound to an ethyl and an ethynyl group . The molecular formula is C5H4N2 .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have tautomerism because of the moving C-N double bond inside the heterocycle .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 100 °C (Press: 20 Torr) and a density of 0.93±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Characterization and Structural Analysis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, synthesized through a one-pot condensation reaction, was characterized using various spectroscopic methods and single-crystal X-ray diffraction. This study provided insights into the molecular structure and electronic properties of the compound, contributing to a deeper understanding of its potential applications in pharmaceutical and organic chemistry (Viveka et al., 2016).

Green Synthesis of Pyrano[2,3-c]-Pyrazoles

A green synthesis approach for Pyrano[2,3-c]pyrazoles was developed, employing a solvent-free method that uses ethyl acetoacetate and hydrazine hydrate among other reagents. This environmentally friendly method simplifies the synthesis process and reduces the use of hazardous solvents, aligning with sustainable chemistry practices (Al-Matar et al., 2010).

Novel Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

An efficient synthesis route for novel pyrazolo[3,4-b]pyridine derivatives was developed through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method facilitates the preparation of N-fused heterocycle products, expanding the toolkit for synthesizing heterocyclic compounds with potential bioactive properties (Ghaedi et al., 2015).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

1-ethyl-4-ethynylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-3-7-5-8-9(4-2)6-7/h1,5-6H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNLVMIFGKUZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

573982-81-7
Record name 1-ethyl-4-ethynyl-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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